In-Depth Technical Guide to trans-2-Nonen-1-ol: Chemical Properties, Structure, and Experimental Protocols
In-Depth Technical Guide to trans-2-Nonen-1-ol: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Nonen-1-ol is a fatty alcohol that plays a significant role in the flavor and fragrance industry and is noted for its potential applications in chemical synthesis and as a semiochemical. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, and outlines key experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development.
Chemical Structure and Identification
trans-2-Nonen-1-ol, also known as (E)-2-Nonen-1-ol, is a C9 unsaturated fatty alcohol. The "trans" or "(E)" designation indicates the stereochemistry of the double bond between carbons 2 and 3, where the substituent groups are on opposite sides of the double bond.
Table 1: Structural and Identification Data for trans-2-Nonen-1-ol
| Identifier | Value |
| IUPAC Name | (E)-Non-2-en-1-ol[1] |
| Synonyms | trans-2-Nonenol, (2E)-2-Nonen-1-ol[1] |
| CAS Number | 31502-14-4[1] |
| Molecular Formula | C₉H₁₈O[1] |
| SMILES | CCCCCCC=CCO |
| InChI | InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3/b8-7+[1] |
Physicochemical Properties
trans-2-Nonen-1-ol is a colorless liquid with a characteristic fatty, green, and cucumber-like aroma.[2] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695).
Table 2: Physicochemical Properties of trans-2-Nonen-1-ol
| Property | Value |
| Molecular Weight | 142.24 g/mol [1] |
| Appearance | Colorless to almost colorless clear liquid[2] |
| Boiling Point | 105 °C at 12 mmHg[2] |
| Density | 0.835 - 0.845 g/mL at 25 °C[2] |
| Refractive Index | 1.444 - 1.448 at 20 °C[2] |
| Flash Point | 101.67 °C (215 °F)[2] |
| Water Solubility | 619.3 mg/L at 25 °C (estimated)[2] |
| logP (o/w) | 3.184 (estimated)[2] |
Experimental Protocols
Synthesis of trans-2-Nonen-1-ol
A common and effective method for the synthesis of trans-2-Nonen-1-ol is the reduction of the corresponding α,β-unsaturated aldehyde, trans-2-nonenal. Sodium borohydride (B1222165) (NaBH₄) is a suitable reagent for this transformation as it selectively reduces the aldehyde group while leaving the carbon-carbon double bond intact.
Experimental Protocol: Reduction of trans-2-Nonenal to trans-2-Nonen-1-ol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-2-nonenal (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol at 0 °C (ice bath).
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Reduction: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane (B92381):ethyl acetate). The reaction is typically complete within 1-2 hours.
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Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
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Final Purification: Purify the crude trans-2-Nonen-1-ol by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent.
Spectroscopic Characterization
The structure and purity of the synthesized trans-2-Nonen-1-ol should be confirmed by spectroscopic methods.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the vinylic protons, the methylene (B1212753) group adjacent to the hydroxyl group, and the aliphatic chain.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the presence of nine distinct carbon environments, including the two sp² hybridized carbons of the double bond and the carbon bearing the hydroxyl group.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a peak around 970 cm⁻¹ characteristic of the C-H out-of-plane bending for a trans-disubstituted alkene.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that confirm the molecular weight and structure of the compound.
Sensory Evaluation
The sensory properties of trans-2-Nonen-1-ol are crucial for its application in the flavor and fragrance industry. A trained sensory panel can be used to quantitatively describe its aroma and taste profile.
Experimental Protocol: Descriptive Sensory Analysis
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Panel Selection and Training: Select a panel of 8-12 individuals trained in descriptive sensory analysis. Familiarize the panelists with the aroma and taste attributes relevant to fatty alcohols and green notes.
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Sample Preparation: Prepare solutions of trans-2-Nonen-1-ol in a neutral solvent (e.g., mineral oil for aroma, deionized water with a small amount of ethanol for taste) at various concentrations.
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Evaluation: Present the samples to the panelists in a controlled environment. Ask them to rate the intensity of predefined attributes (e.g., green, fatty, cucumber, melon, waxy) on a structured scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").
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Data Analysis: Analyze the data statistically (e.g., using ANOVA) to determine the sensory profile of the compound.
Biological Activity and Applications
trans-2-Nonen-1-ol is a naturally occurring compound found in various plants and is known to act as a semiochemical, a chemical substance that carries a message. It can function as a pheromone, influencing the behavior of other individuals of the same species.
In the context of drug development, long-chain alcohols and their derivatives are of interest for their potential to modulate cell membranes and interact with various biological targets. Further research into the specific biological activities of trans-2-Nonen-1-ol may reveal novel therapeutic applications.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of trans-2-Nonen-1-ol.
Insect Olfactory Signaling Pathway
Caption: Generalized insect olfactory signaling pathway for pheromone detection.
Conclusion
trans-2-Nonen-1-ol is a molecule with well-defined chemical and physical properties that make it valuable in various industrial and research settings. The experimental protocols provided in this guide offer a foundation for its synthesis, characterization, and sensory evaluation. Further investigation into its biological activities, particularly its role as a semiochemical and its potential pharmacological effects, is warranted and may lead to new and innovative applications.
